molecular formula C9H14N2O2S B1530340 {3-[(Methylamino)methyl]phenyl}methanesulfonamide CAS No. 1487677-89-3

{3-[(Methylamino)methyl]phenyl}methanesulfonamide

Cat. No. B1530340
M. Wt: 214.29 g/mol
InChI Key: OEFWPPDFJJAWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{3-[(Methylamino)methyl]phenyl}methanesulfonamide” is a chemical compound with the CAS Number: 1487677-89-3 . It has a molecular weight of 214.28 and its molecular formula is C9H14N2O2S .


Molecular Structure Analysis

The InChI code for “{3-[(Methylamino)methyl]phenyl}methanesulfonamide” is 1S/C9H14N2O2S/c1-11-6-8-3-2-4-9(5-8)7-14(10,12)13/h2-5,11H,6-7H2,1H3,(H2,10,12,13) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

The physical and chemical properties of “{3-[(Methylamino)methyl]phenyl}methanesulfonamide” are as follows: It has a molecular weight of 214.28 . The compound is in powder form . Unfortunately, the boiling point and other specific physical and chemical properties are not available in the current resources.

Scientific Research Applications

Structural and Synthetic Studies

A series of derivatives related to nimesulide, a methanesulfonamide compound, were synthesized and structurally analyzed through X-ray powder diffraction, revealing insights into their supramolecular assembly and intermolecular interactions. These studies provide a foundation for understanding the chemical and physical properties of methanesulfonamide derivatives, which could be applied in the development of new materials or drugs (Dey et al., 2015).

Antibacterial Applications

New sulfonamide derivatives and their metal complexes were synthesized and showed significant antibacterial activities against both gram-positive and gram-negative bacteria. This highlights the potential of methanesulfonamide compounds in developing new antibacterial agents (Özdemir et al., 2009).

Potassium Channel Blocking Activity

Certain (4-methanesulfonamidophenoxy)propanolamines, acting as potential class III antiarrhythmic agents, demonstrated the ability to block potassium channels in cardiac myocytes. This suggests their use in managing arrhythmias, showcasing the therapeutic potentials of methanesulfonamide derivatives in cardiovascular medicine (Connors et al., 1991).

Environmental and Analytical Chemistry

Methanesulfonic acid, a stable compound, plays a significant role in the biogeochemical cycling of sulfur. Aerobic bacteria utilize it as a sulfur source, which is crucial for understanding environmental sulfur cycles and could influence atmospheric chemistry studies (Kelly & Murrell, 1999).

Material Science and Engineering

The study on the selective hydrolysis of methanesulfonate esters provides insights into the chemical stability and reactivity of these compounds under various conditions. This knowledge is vital for the synthesis and processing of organic compounds in pharmaceutical and material science applications (Chan et al., 2008).

Safety And Hazards

The safety information for “{3-[(Methylamino)methyl]phenyl}methanesulfonamide” is not specified in the current resources . For detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

[3-(methylaminomethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-11-6-8-3-2-4-9(5-8)7-14(10,12)13/h2-5,11H,6-7H2,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFWPPDFJJAWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[(Methylamino)methyl]phenyl}methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{3-[(Methylamino)methyl]phenyl}methanesulfonamide
Reactant of Route 2
Reactant of Route 2
{3-[(Methylamino)methyl]phenyl}methanesulfonamide
Reactant of Route 3
{3-[(Methylamino)methyl]phenyl}methanesulfonamide
Reactant of Route 4
{3-[(Methylamino)methyl]phenyl}methanesulfonamide
Reactant of Route 5
{3-[(Methylamino)methyl]phenyl}methanesulfonamide
Reactant of Route 6
Reactant of Route 6
{3-[(Methylamino)methyl]phenyl}methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.